

Application Notes: RS102895 Hydrochloride in Cancer Research

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Compound of Interest

Compound Name: RS102895 hydrochloride

Cat. No.: B1662833

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Product Name: **RS102895 hydrochloride**

Mechanism of Action: A potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).

Introduction

RS102895 hydrochloride is a small molecule inhibitor that specifically targets the CCR2 receptor, thereby blocking the downstream signaling initiated by its primary ligand, C-C motif chemokine ligand 2 (CCL2). The CCL2-CCR2 signaling axis is a critical pathway in the progression of various cancers.[1] It plays a significant role in promoting tumor growth, angiogenesis, metastasis, and the recruitment of immunosuppressive cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), into the tumor microenvironment (TME).[1][2] By inhibiting this pathway, **RS102895 hydrochloride** serves as a valuable tool for cancer research, enabling the study of TME modulation and offering a potential therapeutic strategy to enhance anti-tumor immunity.

Applications in Cancer Research

- **Inhibition of Primary Tumor Growth:** Studies have shown that genetic or pharmacological blockade of the CCL2-CCR2 axis can lead to reduced tumor growth. In a breast cancer mouse model, the deletion of Ccr2 in cancer cells resulted in significantly slower tumor growth rates and longer survival.[3]

- **Modulation of the Tumor Microenvironment:** **RS102895 hydrochloride** can prevent the recruitment of CCR2-expressing inflammatory monocytes and macrophages to the tumor site.[1][3] This action can shift the TME from an immunosuppressive to an immune-active state, making cancer cells more susceptible to immune-mediated destruction.
- **Sensitization to Immunotherapy:** By blocking the recruitment of immunosuppressive myeloid cells, **RS102895 hydrochloride** can render cancer cells more sensitive to cytotoxic T lymphocyte (CTL)-mediated killing.[3] This suggests its potential use in combination with other immunotherapies.
- **Reduction of Cancer Cell Migration and Invasion:** The CCL2-CCR2 axis is known to promote cancer cell migration. RS102895 has been shown to attenuate the migratory and invasive capabilities of breast cancer cells, partly through the downregulation of matrix metalloproteinase-9 (MMP-9).[1]
- **Amelioration of Cancer-Related Complications:** In a rat model of bone cancer pain, **RS102895 hydrochloride** demonstrated the ability to reverse pain-related thresholds, suggesting its utility in studying and potentially treating cancer-associated symptoms.[4]

Data Presentation

Table 1: Pharmacological Profile of RS102895 Hydrochloride

Target	Action	IC ₅₀ Value	Selectivity	Reference
CCR2	Antagonist	360 nM	Selective vs. CCR1	[4][5][6]
CCR1	No effect	>17.8 µM	-	
Human α1a Receptor	Inhibitor	130 nM	Off-target	[4][5][6]
Human α1d Receptor	Inhibitor	320 nM	Off-target	[4][5][6]
Rat 5-HT1a Receptor	Inhibitor	470 nM	Off-target	[4][5][6]

Table 2: Summary of In Vitro Experimental Data

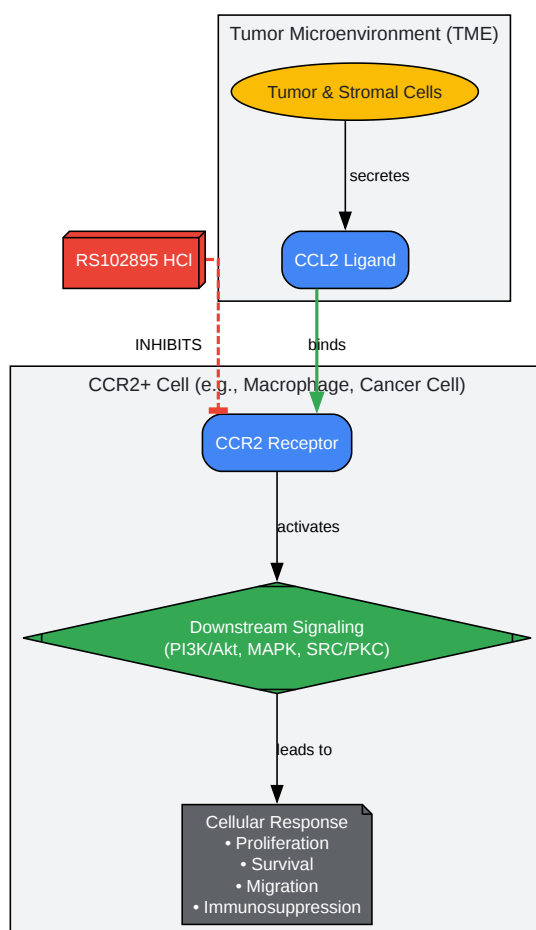
Cell Type	Concentration	Observed Effect	Reference
High Glucose-stimulated Mesangial Cells	1 μ M, 10 μ M	Blocked fibronectin and type IV collagen expression.	[5]
MMTV-PyMT-chOVA;Ccr2+/+ Cancer Cells	Not specified	Increased sensitivity to OVA-specific CTLs.	[3]
Peritoneal Leukocytes	1 μ M - 350 μ M	Inhibited chemotaxis toward CCL2.	[6]

Table 3: Summary of In Vivo Experimental Data

Animal Model	Dosing Regimen	Observed Effect	Reference
Rats with Bone Cancer Pain	3 g/L (intrathecal)	Reversed pain threshold after 12 days.	[4]
Mouse Vaccination Model	5 mg/kg (i.p.) every 6h	Blocked monocyte migration to lymph nodes; enhanced vaccine response.	[7]
Breast Cancer Mouse Model (MMTV-PyMT)	Not specified	Deletion of Ccr2 reduced tumor growth rates.	[3]

Signaling Pathways and Mechanisms

The primary mechanism of **RS102895 hydrochloride** is the competitive antagonism of the CCR2 receptor. This action blocks the recruitment of CCR2+ immunosuppressive cells and inhibits pro-tumorigenic signaling within cancer cells themselves.



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Caption: Inhibition of the CCL2-CCR2 signaling pathway by **RS102895 hydrochloride**.

The CCL2 ligand, secreted by tumor and stromal cells, binds to the CCR2 receptor on various cells within the TME, including cancer cells and immunosuppressive myeloid cells.^[1] This activation triggers downstream signaling cascades like PI3K/Akt and MAPK, promoting cell proliferation, survival, and migration.^{[2][8]} **RS102895 hydrochloride** competitively binds to CCR2, preventing CCL2-mediated activation and thereby inhibiting these pro-tumorigenic cellular responses.

Experimental Protocols

Protocol 1: In Vitro Cell Migration (Chemotaxis) Assay

This protocol describes a method to assess the inhibitory effect of **RS102895 hydrochloride** on CCL2-induced cell migration using a Boyden chamber assay.

Caption: Workflow for an in vitro chemotaxis assay using **RS102895 hydrochloride**.

Methodology:

- Cell Preparation: Culture CCR2-expressing cells (e.g., THP-1 monocytes, primary macrophages) to 80% confluency. Harvest the cells and resuspend them in serum-free media. Starve the cells for 2-4 hours at 37°C.
- Compound Preparation: Prepare a stock solution of **RS102895 hydrochloride** in DMSO. Dilute to desired final concentrations (e.g., 100 nM, 1 µM, 10 µM) in serum-free media. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
- Pre-treatment: Incubate the starved cells with the various concentrations of **RS102895 hydrochloride** or vehicle control (DMSO) for 30 minutes at 37°C.[\[6\]](#)
- Assay Setup:
 - Add media containing a chemoattractant (e.g., 50 ng/mL recombinant human CCL2) to the lower wells of a 24-well Boyden chamber plate. Include a negative control with serum-free media only.
 - Place the porous inserts (e.g., 8 µm pore size) into the wells.
 - Add 1×10^5 pre-treated cells in 100 µL of serum-free media to the upper chamber of each insert.
- Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period appropriate for the cell type (e.g., 4 hours for monocytes).
- Quantification:
 - Carefully remove the inserts from the wells.
 - Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
 - Fix the migrated cells on the lower surface with 4% paraformaldehyde for 10 minutes.

- Stain the cells with 0.1% Crystal Violet for 20 minutes.
- Wash the inserts with water and allow them to air dry.
- Count the migrated cells in several representative fields of view under a microscope or elute the dye and measure absorbance.
- Data Analysis: Compare the number of migrated cells in the RS102895-treated groups to the vehicle-treated positive control (CCL2 alone).

Protocol 2: In Vivo Tumor Growth Inhibition Study (Mouse Model)

This protocol outlines a general procedure to evaluate the efficacy of **RS102895 hydrochloride** in a syngeneic or xenograft mouse tumor model.

Caption: General workflow for an in vivo tumor growth study with RS102895 HCl.

Methodology:

- Animal Model: Use appropriate mice (e.g., BALB/c for 4T1 syngeneic breast cancer model). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
- Tumor Cell Implantation: Inject 1×10^6 4T1 cancer cells suspended in 50 μ L of PBS/Matrigel into the fourth mammary fat pad of female BALB/c mice.
- Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 50-100 mm³, randomize the mice into at least two groups (n=8-10 mice/group):
 - Group 1: Vehicle Control (e.g., sterile PBS or a suitable vehicle for the drug formulation).
 - Group 2: **RS102895 hydrochloride**.
- Drug Preparation and Administration:
 - Prepare **RS102895 hydrochloride** in a sterile vehicle suitable for injection.

- Based on pharmacokinetic studies, an optimized dosing regimen may be required. For example, administer 5 mg/kg via intraperitoneal (i.p.) injection every 6 hours to maintain active plasma levels.[7]
- Monitoring:
 - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = $0.5 \times \text{Length} \times \text{Width}^2$).
 - Monitor animal body weight and overall health status throughout the study.
- Endpoint and Tissue Analysis:
 - Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.
 - Harvest primary tumors, blood, and metastatic organs (e.g., lungs, lymph nodes).
 - Process tissues for downstream analysis:
 - Flow Cytometry: Digest tumors to create single-cell suspensions and analyze the immune cell populations (e.g., CD45+, F4/80+, CD11b+, Gr-1+) to quantify the infiltration of macrophages and MDSCs.
 - Immunohistochemistry (IHC): Fix tissues in formalin and embed in paraffin to stain for markers of interest (e.g., CD68 for macrophages, Ki-67 for proliferation).

Protocol 3: Preparation of RS102895 Hydrochloride Stock Solutions

Materials:

- **RS102895 hydrochloride** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes

Procedure for a 10 mM Stock Solution:

- Calculation: The molecular weight of **RS102895 hydrochloride** is 426.86 g/mol [\[4\]](#) To make 1 mL of a 10 mM stock solution, you will need:
 - $\text{Mass (mg)} = 10 \text{ mmol/L} * 1 \text{ mL} * (1 \text{ L} / 1000 \text{ mL}) * 426.86 \text{ g/mol} * (1000 \text{ mg} / 1 \text{ g}) = 4.27 \text{ mg}$
- Weighing: Carefully weigh out 4.27 mg of **RS102895 hydrochloride** powder.
- Dissolving: Add 1 mL of anhydrous DMSO to the powder.
- Mixing: Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[\[4\]](#)

Note for Working Solutions: When preparing working solutions for cell culture, dilute the DMSO stock in the appropriate media. Ensure the final concentration of DMSO in the culture does not exceed a level toxic to the cells (typically $\leq 0.1\%$).

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